molecular formula C18H21N3O B1670819 d-Lysergic acid dimethylamide CAS No. 4238-84-0

d-Lysergic acid dimethylamide

Numéro de catalogue: B1670819
Numéro CAS: 4238-84-0
Poids moléculaire: 295.4 g/mol
Clé InChI: FWHSERNVTGTIJE-MLGOLLRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

d-Lysergic acid dimethylamide is discontinued (DEA controlled susbtance).

Applications De Recherche Scientifique

Neurobiological Mechanisms and Brain Connectivity

Recent studies have focused on understanding the neurobiological mechanisms through which LSD exerts its effects on the brain. A notable study utilized resting-state functional magnetic resonance imaging to investigate how LSD influences large-scale brain connectivity patterns. The findings indicated that LSD alters network integrity and connectivity across different brain regions, particularly affecting the default mode network and enhancing connectivity between normally dissociated networks .

Table 1: Effects of LSD on Brain Connectivity

StudyMethodologyKey Findings
Nature Study (2024)rs-fMRILSD reduced integrity of several resting-state networks (RSNs) and increased between-network connectivity .
PMC Study (2023)Dynamic Causal ModelingSignificant changes in effective connectivity were observed under LSD compared to placebo, suggesting alterations in excitation/inhibition balance .

Therapeutic Potential in Psychiatric Disorders

LSD has been investigated for its therapeutic potential in treating psychiatric conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Clinical studies have demonstrated that LSD can produce significant antidepressant and anxiolytic effects. For instance, randomized clinical trials have shown that low doses of LSD can lead to substantial reductions in anxiety levels for extended periods after administration .

Case Study: Low-Dose LSD for ADHD

A recent multi-center clinical trial assessed the efficacy of repeated low doses (20 µg) of LSD over six weeks in adult patients with ADHD. The study aimed to measure improvements using standardized scales such as the Adult Attention Deficit Investigator Symptom Rating Scale. Preliminary results indicated promising outcomes, with participants experiencing notable improvements compared to placebo .

Table 2: Pharmacological Effects of LSD

Receptor SystemEffect
Serotonergic (5-HT2A)Alters perception, enhances emotional empathy .
Dopaminergic (D2)Modulates mood and cognition .
Glutamatergic (NMDA)Influences synaptic plasticity and neural connectivity .

Safety and Tolerability

Safety profiles for LSD have been assessed in various studies, indicating a generally favorable outcome when administered in controlled settings. Participants reported minimal adverse effects, and no serious complications were noted during clinical trials involving therapeutic doses . This safety record supports further exploration into the therapeutic applications of LSD.

Propriétés

Numéro CAS

4238-84-0

Formule moléculaire

C18H21N3O

Poids moléculaire

295.4 g/mol

Nom IUPAC

(6aR,9R)-N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C18H21N3O/c1-20(2)18(22)12-7-14-13-5-4-6-15-17(13)11(9-19-15)8-16(14)21(3)10-12/h4-7,9,12,16,19H,8,10H2,1-3H3/t12-,16-/m1/s1

Clé InChI

FWHSERNVTGTIJE-MLGOLLRUSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C

SMILES isomérique

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C

SMILES canonique

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(6aR,9R)-N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo(4,3-fg)quinoline-9-carboxamide
DAM-57
N,N-dimethyllysergamide

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Lysergic acid dimethylamide
Reactant of Route 2
Reactant of Route 2
d-Lysergic acid dimethylamide
Reactant of Route 3
Reactant of Route 3
d-Lysergic acid dimethylamide
Reactant of Route 4
Reactant of Route 4
d-Lysergic acid dimethylamide
Reactant of Route 5
Reactant of Route 5
d-Lysergic acid dimethylamide
Reactant of Route 6
d-Lysergic acid dimethylamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.